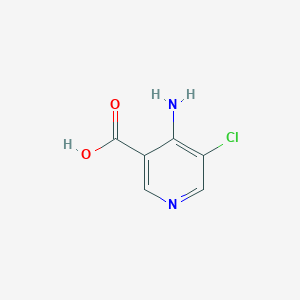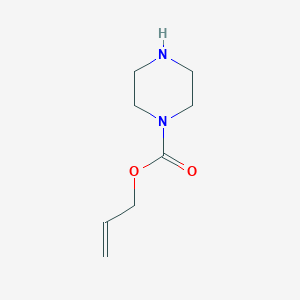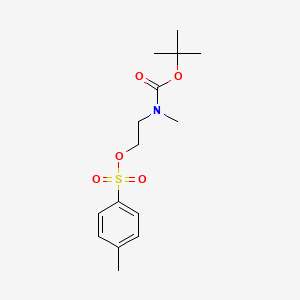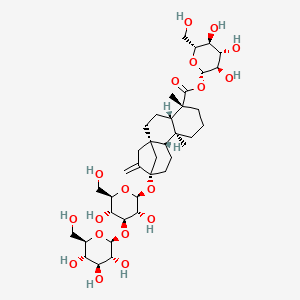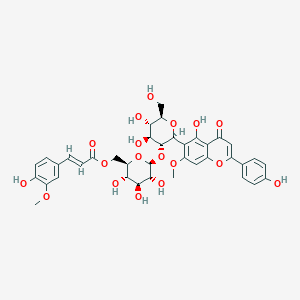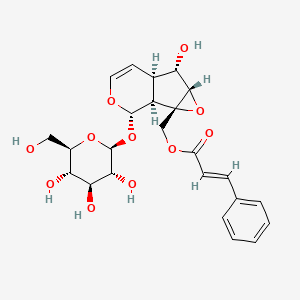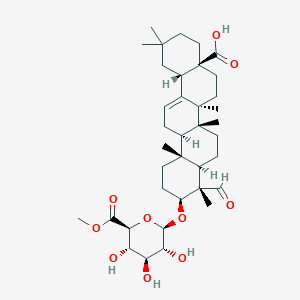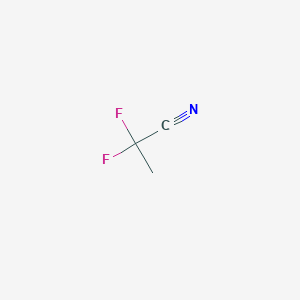
2,2-Difluoropropanenitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
2,2-Difluoropropanenitrile serves as a pivotal compound in organic synthesis, particularly in the development of new synthetic methodologies. Its utility is underscored by its role in the selective difluoromethylation and monofluoromethylation of organic molecules. This process is integral to the synthesis of CF2H- and CH2F-containing pharmaceuticals and agrochemicals, offering a straightforward method for the introduction of these groups into molecules, thus enhancing their biological activity and physical properties (Hu, Zhang, & Wang, 2009).
Development of Fluorinated Compounds
The preparation of highly fluorinated cyclopropanes, leveraging this compound derivatives, highlights another significant application. These cyclopropanes are synthesized through reactions with various fluorinated olefins, showcasing the compound's versatility in creating complex fluorinated structures. These structures are not only pivotal in organic chemistry but also play crucial roles in materials science due to their unique properties, such as high thermal stability and distinct electronic characteristics (Yang, 2003).
Enhancements in Material Sciences
In material science, this compound derivatives contribute to the synthesis of novel materials. For instance, fluorinated polyimides synthesized from derivatives exhibit remarkable solubility, thermal stability, and mechanical properties. These materials find applications in various high-performance areas, including aerospace and electronics, due to their excellent dielectric properties, optical transparency, and low moisture absorption (Tao et al., 2009).
Catalysis and Reaction Mechanisms
The compound's derivatives are instrumental in advancing catalysis and reaction mechanism studies. For example, the exploration of transition-metal-catalyzed difluoroalkylation via cross-coupling with difluoroalkyl halides demonstrates the compound's critical role in facilitating the introduction of difluoromethylene groups into aromatic compounds. This process significantly impacts the development of pharmaceuticals by modulating their bioactivity, showcasing the compound's importance in medicinal chemistry (Feng, Xiao, & Zhang, 2018).
Photoredox Catalysis
Furthermore, this compound derivatives play a pivotal role in photoredox catalysis, particularly in the fluoromethylation of carbon-carbon multiple bonds. This area of research is crucial for synthesizing organofluorine compounds, which are highly sought after in the pharmaceutical and agrochemical industries due to their improved biological activity and stability (Koike & Akita, 2016).
Análisis Bioquímico
Biochemical Properties
2,2-Difluoropropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further interact with other cellular components . Additionally, this compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Moreover, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to cytochrome P450 enzymes can inhibit their activity, resulting in decreased metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular functions, including altered gene expression and metabolic disruptions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and glutathione S-transferases. These interactions can lead to the formation of metabolites that are further processed through phase I and phase II metabolic reactions . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the cytoplasm, where it affects metabolic enzymes and other cellular processes.
Propiedades
IUPAC Name |
2,2-difluoropropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N/c1-3(4,5)2-6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQXEUNSACTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617524 | |
| Record name | 2,2-Difluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49781-49-9 | |
| Record name | 2,2-Difluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dilfuoropropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



